(2,2,2-Trifluoroacetyl)-d-valine
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Overview
Description
(2,2,2-Trifluoroacetyl)-d-valine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl)-d-valine typically involves the reaction of d-valine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: d-Valine and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable solvent.
Catalyst: A base such as pyridine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroacetyl)-d-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethylamines.
Scientific Research Applications
(2,2,2-Trifluoroacetyl)-d-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the metabolic stability of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,2,2-Trifluoroacetyl)-d-valine exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can alter the electronic properties of the compound, affecting its reactivity and binding affinity. The pathways involved may include enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate access and thus inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetyl chloride: Shares the trifluoromethyl group but differs in its reactivity and applications.
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: Another fluorinated compound with distinct biological activities.
Trifluoroacetic anhydride: Used in similar synthetic applications but with different reactivity profiles.
Uniqueness
(2,2,2-Trifluoroacetyl)-d-valine is unique due to its combination of the trifluoromethyl group with the amino acid valine, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10F3NO3 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m1/s1 |
InChI Key |
XZNJCFYYNFONPC-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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